molecular formula C22H24FN3O3S B2891324 Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924129-65-7

Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2891324
CAS No.: 924129-65-7
M. Wt: 429.51
InChI Key: IFNALJUZBPOANW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps including the formation of the pyrido[2,3-d]pyrimidine core, followed by various substitution reactions to introduce the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrido[2,3-d]pyrimidine, with the various functional groups attached at specific positions on the ring. The presence of these functional groups would likely have a significant impact on the physical and chemical properties of the compound .


Chemical Reactions Analysis

The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For example, the allyl group could participate in reactions such as allylic substitutions or additions. The carboxylate group could undergo reactions typical of carboxylic acids and their derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylate group could impart acidic properties, while the fluorophenyl group could influence the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is involved in various synthesis and reaction studies in the field of heterocyclic chemistry. For instance, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which include derivatives similar to the mentioned compound, to study methylation, acylation, and the synthesis of related structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

Antimicrobial and Antiviral Activity

Research into the antimicrobial and antiviral properties of compounds similar to this compound has been conducted. For example, Tiwari et al. (2018) reported the synthesis of related compounds and their evaluation for antifungal and antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Tiwari et al., 2018).

Synthesis of Fluoroalkenyl and Pyrimidinedione Derivatives

Research by Krištafor et al. (2009) involved the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, demonstrating the use of related compounds in the development of novel synthetic pathways and the creation of structurally diverse molecules (Krištafor et al., 2009).

Enzyme Inhibition and Alzheimer's Disease Research

The synthesis and evaluation of substituted pyrimidines, such as those structurally related to the compound , have been studied for their potential as enzyme inhibitors. Paz et al. (2012) synthesized novel substituted pyrimidines and assessed their acetylcholinesterase (AChE) inhibiting activity, which is relevant in Alzheimer's disease research (Paz et al., 2012).

Crystal Structure and Conformational Studies

Mohandas et al. (2019) conducted crystal structure and molecular conformational studies on a compound similar to this compound. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activity and potential applications (Mohandas et al., 2019).

Properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-4-6-11-30-22-25-19-18(20(27)26-22)17(14-8-7-9-15(23)12-14)16(13(3)24-19)21(28)29-10-5-2/h5,7-9,12,17H,2,4,6,10-11H2,1,3H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNALJUZBPOANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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